molecular formula C24H23F3N4O B2444905 1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1797860-37-7

1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2444905
M. Wt: 440.47
InChI Key: HMJFPVFRWGIUCA-UHFFFAOYSA-N
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Description

“1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea” is a chemical compound with the molecular formula C24H23F3N4O and a molecular weight of 440.47. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

1. Complexation and Molecular Interactions

Research has explored the complexation and molecular interactions of similar urea derivatives. For example, the study of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed insights into hydrogen bonding and the substituent effect on complex formation. This research, involving quantum chemical calculations and NMR spectroscopic titrations, highlights the significance of these ureas in understanding molecular interactions and complex formations in chemical compounds (Ośmiałowski et al., 2013).

2. Synthesis and Stereochemical Analysis

Another area of interest is the synthesis and stereochemical analysis of urea derivatives. For instance, the stereoselective synthesis of an active metabolite of a PI3 kinase inhibitor involved the preparation of a urea derivative, highlighting its role in pharmaceutical chemistry and the importance of its stereochemical properties (Chen et al., 2010).

3. Conformational Studies and Hydrogen Bonding

Urea derivatives have also been studied for their conformational behavior and hydrogen bonding capabilities. A study on heterocyclic ureas demonstrated their potential to unfold and form hydrogen-bonded complexes, offering insights into molecular self-assembly and the mimicry of peptide transitions (Corbin et al., 2001).

4. Applications in Heterogeneous Catalysis

Additionally, urea-functionalized compounds have been investigated for their role in heterogeneous catalysis. A study demonstrated the use of a urea-functionalized self-assembled molecular prism for catalyzing reactions in an aqueous medium, emphasizing the potential of urea derivatives in catalytic processes and their role in green chemistry (Howlader et al., 2016).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of TFMP derivatives, like “1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea”, are likely to continue to be an important area of research in the future.

properties

IUPAC Name

1-benzhydryl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)19-11-12-21(28-15-19)31-14-13-20(16-31)29-23(32)30-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJFPVFRWGIUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

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